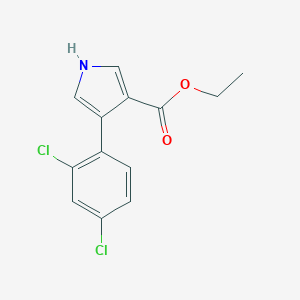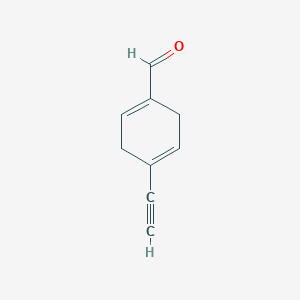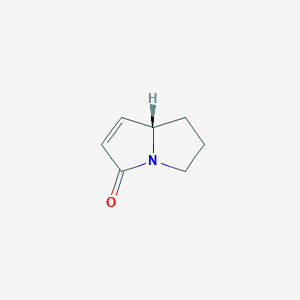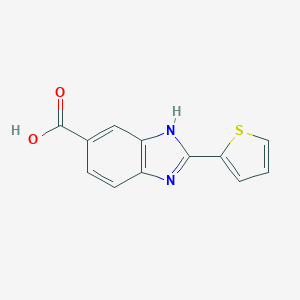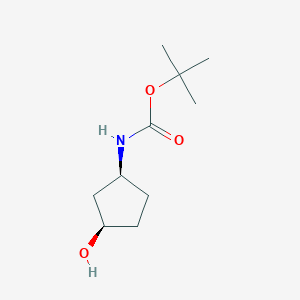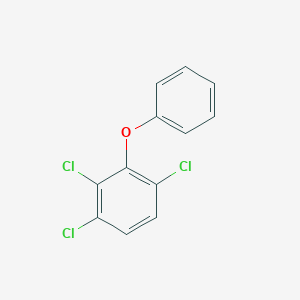
2,3,6-Trichlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichlorodiphenyl ether (TCDPE) is a chemical compound that belongs to the class of polychlorinated diphenyl ethers (PCDEs). It is a persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and biota. TCDPE is used as a flame retardant in various industrial and consumer products, such as electronics, textiles, and plastics. The widespread use of TCDPE has raised concerns about its potential adverse effects on human health and the environment.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichlorodiphenyl ether is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the modulation of gene expression. 2,3,6-Trichlorodiphenyl ether can bind to and activate the aryl hydrocarbon receptor (AhR), which can lead to the activation of various enzymes involved in xenobiotic metabolism. 2,3,6-Trichlorodiphenyl ether can also interfere with the function of thyroid hormones, which are essential for the regulation of metabolism and growth.
Efectos Bioquímicos Y Fisiológicos
2,3,6-Trichlorodiphenyl ether has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. 2,3,6-Trichlorodiphenyl ether can also affect the levels of various biomolecules, such as lipids, proteins, and DNA. 2,3,6-Trichlorodiphenyl ether has been found to have toxic effects on the liver, kidneys, and thyroid gland, which can lead to the development of diseases such as liver cancer, renal failure, and hypothyroidism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,6-Trichlorodiphenyl ether is a useful compound for laboratory experiments due to its well-defined chemical structure and its ability to induce various toxic effects. 2,3,6-Trichlorodiphenyl ether can be used to study the mechanisms of toxicity and the effects of endocrine disruption on various organs and systems. However, the use of 2,3,6-Trichlorodiphenyl ether in laboratory experiments is limited by its potential adverse effects on human health and the environment.
Direcciones Futuras
The future research on 2,3,6-Trichlorodiphenyl ether should focus on the development of safer alternatives to flame retardants, the identification of biomarkers for 2,3,6-Trichlorodiphenyl ether exposure and toxicity, and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment. The use of 2,3,6-Trichlorodiphenyl ether in consumer products should be regulated to minimize its release into the environment and exposure to humans. The development of new technologies for the detection and removal of 2,3,6-Trichlorodiphenyl ether from environmental matrices should also be a priority.
In conclusion, 2,3,6-Trichlorodiphenyl ether is a persistent organic pollutant that has been found in various environmental matrices and has the potential to cause adverse effects on human health and the environment. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments of 2,3,6-Trichlorodiphenyl ether have been discussed in this paper. Future research should focus on the development of safer alternatives to flame retardants and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment.
Métodos De Síntesis
2,3,6-Trichlorodiphenyl ether can be synthesized by the reaction of 2,3,6-trichlorophenol with sodium phenolate under basic conditions. The reaction yields 2,3,6-Trichlorodiphenyl ether and sodium chloride as a byproduct. The synthesis of 2,3,6-Trichlorodiphenyl ether is a relatively simple process, and the compound can be produced in large quantities.
Aplicaciones Científicas De Investigación
2,3,6-Trichlorodiphenyl ether has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. Studies have shown that 2,3,6-Trichlorodiphenyl ether can accumulate in the human body and have toxic effects on various organs, including the liver, kidneys, and thyroid gland. 2,3,6-Trichlorodiphenyl ether has also been found to have endocrine-disrupting properties, which can affect the reproductive system and the development of fetuses and infants.
Propiedades
Número CAS |
162853-25-0 |
|---|---|
Nombre del producto |
2,3,6-Trichlorodiphenyl ether |
Fórmula molecular |
C12H7Cl3O |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-7-10(14)12(11(9)15)16-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
RQSRPDGSUDRYLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



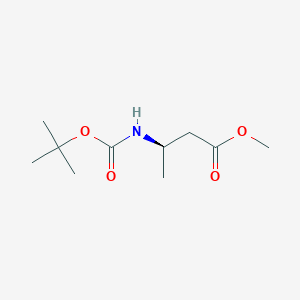
![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
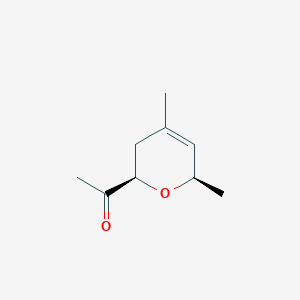
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)

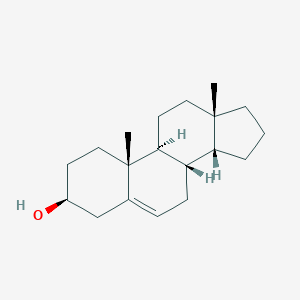
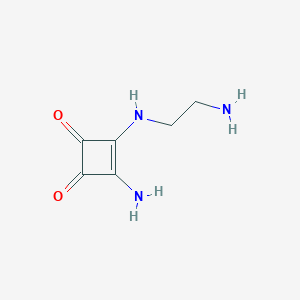
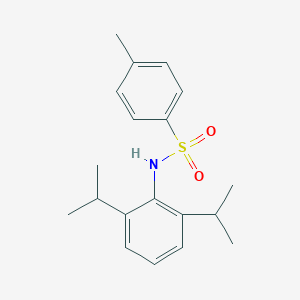
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
